molecular formula C20H22BrN3O3 B4989287 2-(3-Nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-2-ol;bromide

2-(3-Nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-2-ol;bromide

Cat. No.: B4989287
M. Wt: 432.3 g/mol
InChI Key: PTSXSLQHSPLNIO-UHFFFAOYSA-M
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Description

2-(3-Nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-2-ol;bromide is a complex organic compound with a unique structure that includes both nitrophenyl and phenyl groups

Preparation Methods

The synthesis of 2-(3-Nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-2-ol;bromide typically involves multiple steps. One common synthetic route includes the reaction of a nitrophenyl derivative with a phenyl-substituted imidazoazepine under specific conditions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .

Scientific Research Applications

2-(3-Nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-2-ol;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the nitrophenyl group can interact with enzymes, inhibiting their activity. The phenyl group may facilitate binding to hydrophobic pockets in proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

2-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-2-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N3O3.BrH/c24-20(16-8-7-11-18(14-16)23(25)26)15-21-13-6-2-5-12-19(21)22(20)17-9-3-1-4-10-17;/h1,3-4,7-11,14,24H,2,5-6,12-13,15H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSXSLQHSPLNIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=[N+](CC1)CC(N2C3=CC=CC=C3)(C4=CC(=CC=C4)[N+](=O)[O-])O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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